

# Independent Verification of MRT199665 Data: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: MRT199665

Cat. No.: B609327

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data for the kinase inhibitor **MRT199665** with alternative compounds. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized to facilitate understanding.

## Introduction to MRT199665

**MRT199665** is a potent, ATP-competitive inhibitor of Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-activated Protein Kinase (AMPK) families.<sup>[1]</sup> The primary source of publicly available data on the efficacy and specificity of **MRT199665** originates from a 2018 publication in Cancer Discovery by Brown F.C., et al. This guide summarizes the key findings from this publication and places them in the context of other available SIK inhibitors. It is important to note that, to date, there is a lack of extensive independent verification of the **MRT199665** data in peer-reviewed literature. The information presented herein is based on the original published findings.

## Quantitative Data Comparison

The following tables summarize the inhibitory activity (IC<sub>50</sub>) of **MRT199665** and two alternative SIK inhibitors, YKL-05-099 and GLPG3312. This allows for a direct comparison of their potency and selectivity.

Table 1: Inhibitory Activity (IC<sub>50</sub>, nM) of **MRT199665**

Kinase Family	Target	IC50 (nM)
MARK	MARK1	2
MARK2	2	
MARK3	3	
MARK4	2	
SIK	SIK1	110
SIK2	12	
SIK3	43	
AMPK	AMPK $\alpha$ 1	10
AMPK $\alpha$ 2	10	

Data sourced from Brown F.C., et al., Cancer Discovery, 2018, as cited by multiple suppliers.[\[1\]](#)

Table 2: Inhibitory Activity (IC50, nM) of Alternative SIK Inhibitors

Inhibitor	SIK1 IC50 (nM)	SIK2 IC50 (nM)	SIK3 IC50 (nM)
YKL-05-099	~10	~40	~30
GLPG3312	2.0	0.7	0.6

YKL-05-099 data sourced from MedchemExpress and Cayman Chemical.[\[2\]](#)[\[3\]](#) GLPG3312 data sourced from MedchemExpress and a 2024 publication in the Journal of Medicinal Chemistry.[\[4\]](#)[\[5\]](#)

## Experimental Protocols

While specific, detailed protocols for the original **MRT199665** experiments are not readily available, this section outlines generalized methodologies for key assays used in kinase inhibitor profiling.

## In Vitro Kinase Assay (Generalized Protocol)

This assay is used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a compound against a specific kinase.

- Reagent Preparation:
  - Prepare a stock solution of the test compound (e.g., **MRT199665**) in DMSO.
  - Perform serial dilutions to create a range of concentrations for IC<sub>50</sub> determination.
  - Prepare a solution of the recombinant kinase and its specific substrate in a kinase buffer.
  - Prepare an ATP solution at a concentration close to the K<sub>m</sub> for the specific kinase.
- Assay Procedure:
  - In a multi-well plate, add the kinase and the test compound at various concentrations.
  - Incubate to allow for compound-kinase binding.
  - Initiate the kinase reaction by adding the ATP and substrate solution.
  - Incubate at a controlled temperature for a set period.
  - Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using methods like ADP-Glo™, HTRF®, or by measuring radioactivity if a radiolabeled ATP is used.
- Data Analysis:
  - Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

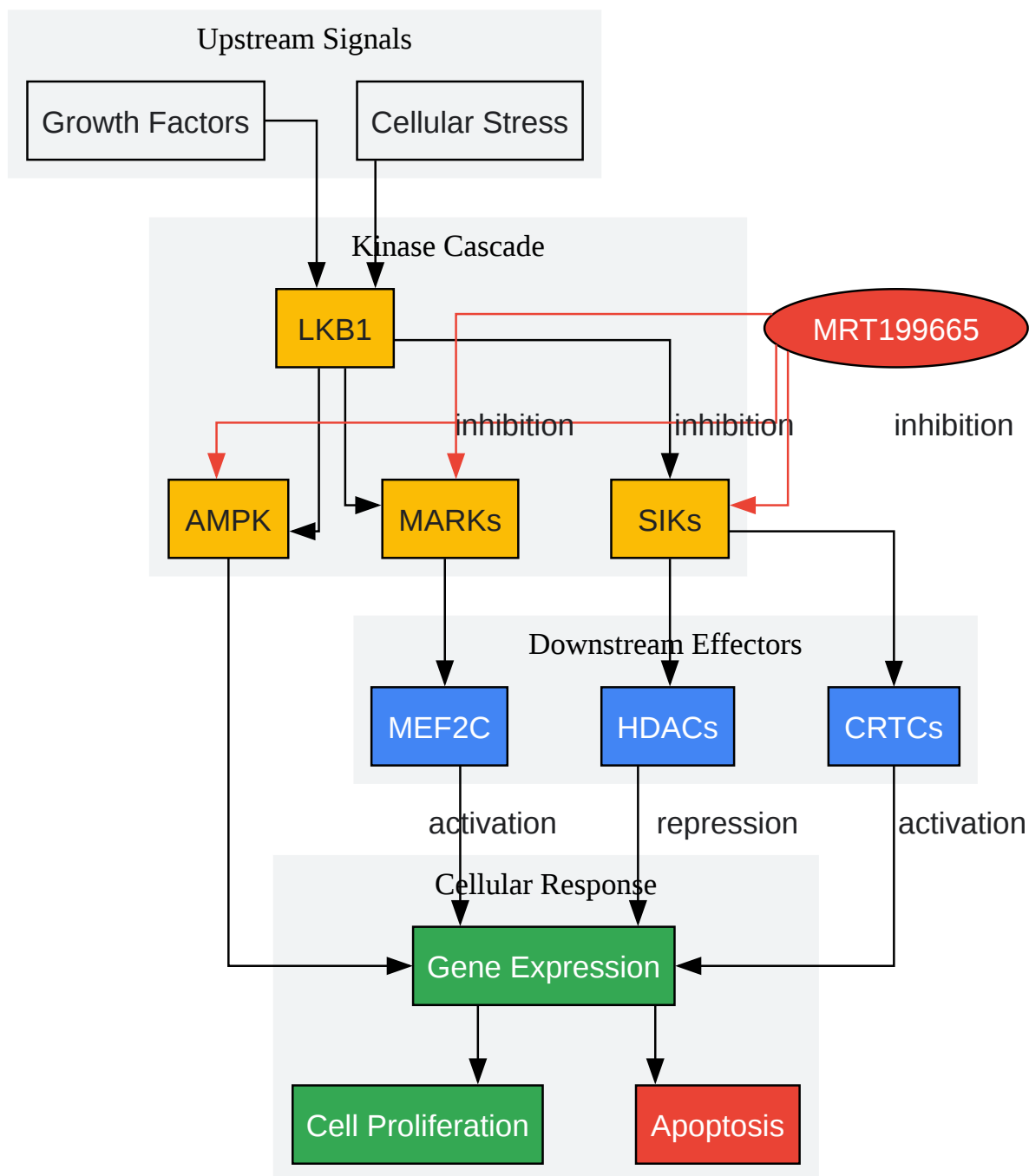
## Cell-Based Proliferation Assay (Generalized Protocol)

This assay measures the effect of a compound on the proliferation of cancer cell lines.

- Cell Culture:
  - Culture cancer cell lines (e.g., AML cell lines for **MRT199665**) in appropriate media and conditions.
- Assay Procedure:
  - Seed the cells in a 96-well plate at a predetermined density.
  - Allow the cells to adhere overnight.
  - Treat the cells with a range of concentrations of the test compound.
  - Incubate for a specified period (e.g., 48-72 hours).
- Viability Measurement:
  - Assess cell viability using a method such as MTT, MTS, or a cell-titer glo assay, which measures metabolic activity or ATP content, respectively.
- Data Analysis:
  - Calculate the percentage of cell viability relative to a vehicle-treated control.
  - Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

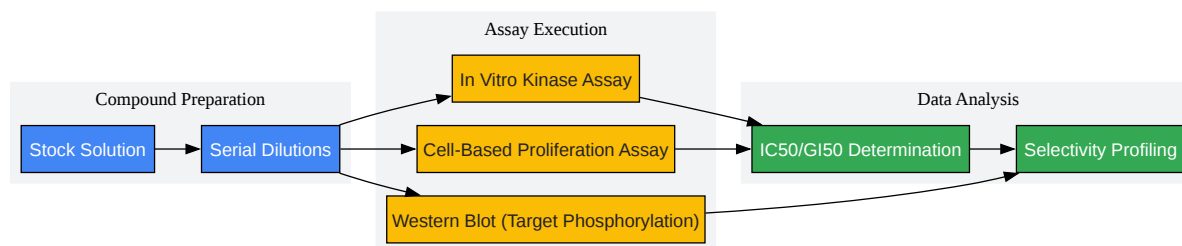
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a typical experimental workflow for kinase inhibitor evaluation.



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Caption: SIK/MARK/AMPK Signaling Pathway Inhibition by **MRT199665**.



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Caption: Experimental Workflow for Kinase Inhibitor Characterization.

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